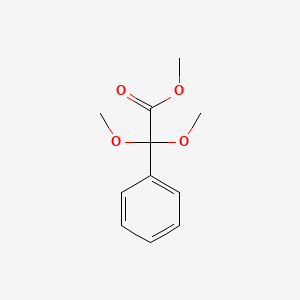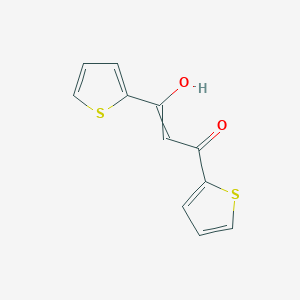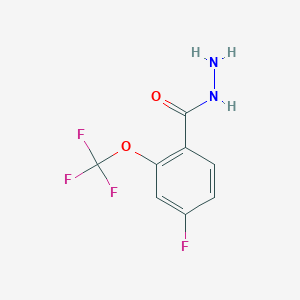
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the benzene ring, along with a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-Fluoro-2-trifluoromethoxy-benzoic acid.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts can facilitate the formation of hydrazones.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimalarial agents.
Agrochemicals: The compound can be used in the development of herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-trifluoromethyl-benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Fluoro-4-trifluoromethoxy-benzoic acid: Similar structure with different positioning of the fluorine and trifluoromethoxy groups.
4-Trifluoromethoxy-benzoic acid: Lacks the fluorine atom but contains the trifluoromethoxy group.
Uniqueness
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and trifluoromethoxy groups can enhance its lipophilicity and ability to interact with biological targets.
Propriétés
Numéro CAS |
887596-89-6 |
|---|---|
Formule moléculaire |
C8H6F4N2O2 |
Poids moléculaire |
238.14 g/mol |
Nom IUPAC |
4-fluoro-2-(trifluoromethoxy)benzohydrazide |
InChI |
InChI=1S/C8H6F4N2O2/c9-4-1-2-5(7(15)14-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H,14,15) |
Clé InChI |
FJEOMSZIQHYQON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


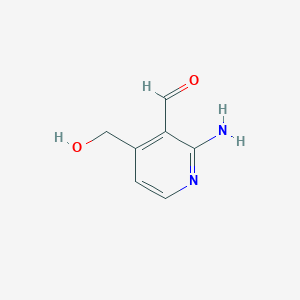
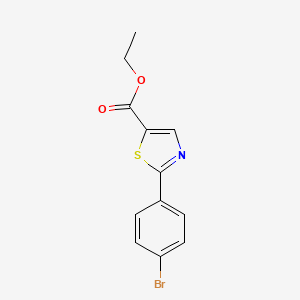
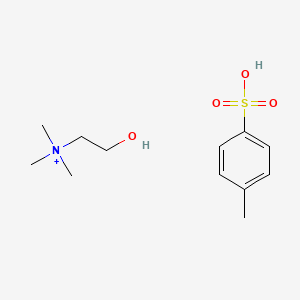
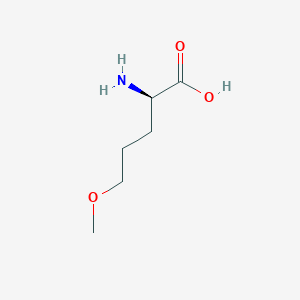

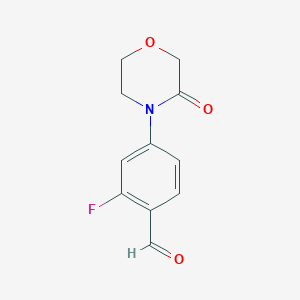
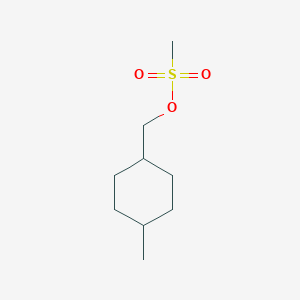

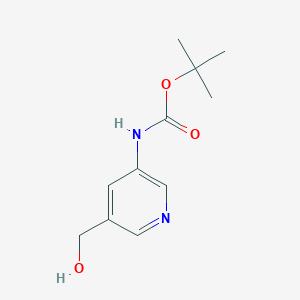
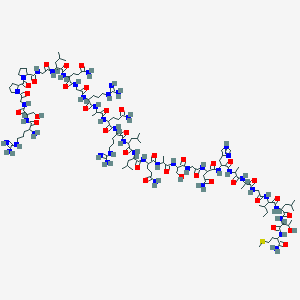
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
